5-(3-Chloro-5-fluorophenyl)-3-fluorophenol
Description
Chemical Name: 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol Synonyms: 3-(3-Chlorophenyl)-5-fluorophenol, AGN-PC-09Q14O, MolPort-015-146-366 . Molecular Formula: C₁₂H₆ClF₂O Molecular Weight: 240.63 g/mol (calculated). Structural Features: A phenol derivative with a hydroxyl group at position 3 and a 3-chloro-5-fluorophenyl substituent at position 5. This bifunctional aromatic compound combines halogenated (Cl, F) and phenolic moieties, influencing its reactivity and applications.
Properties
IUPAC Name |
3-(3-chloro-5-fluorophenyl)-5-fluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2O/c13-9-1-7(2-10(14)5-9)8-3-11(15)6-12(16)4-8/h1-6,16H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMLMJFIWVBRAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)F)C2=CC(=CC(=C2)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684340 | |
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261893-85-9 | |
| Record name | 3'-Chloro-5,5'-difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60684340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the use of 3-chloro-5-fluorophenylboronic acid as a starting material . This compound can undergo various reactions, such as Suzuki coupling, to introduce the desired functional groups.
Industrial Production Methods: Industrial production of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, hydroxylation, and purification through techniques like distillation and chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.
Scientific Research Applications
Organic Synthesis
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol is primarily utilized as an intermediate in organic synthesis. It plays a crucial role in the preparation of various substituted amides and antagonists for cannabinoid receptors. These compounds are essential for developing treatments for pain, inflammation, osteoarthritis, and rheumatoid arthritis .
Key Reactions
- Synthesis of Substituted Amides : The compound is involved in synthesizing N-(arylmethyl)aryloxy arylcarboxamide derivatives, which are vital for pharmacological applications targeting the PGE2 receptor EP4 .
- Antagonists Development : It contributes to creating antagonists and inverse agonists for cannabinoid receptors, which are significant in pain management therapies .
Medicinal Chemistry
The compound has been studied for its potential therapeutic effects. Its derivatives have shown promise in treating various conditions due to their pharmacological activities.
Case Study: Cannabinoid Receptor Antagonists
Research indicates that derivatives of this compound can act as effective antagonists for cannabinoid receptors. A study demonstrated that these compounds could modulate pain pathways and reduce inflammation effectively .
Industrial Applications
In addition to its pharmaceutical uses, this compound serves as a precursor for synthesizing other industrially relevant compounds.
Synthesis of Fluoro Compounds
The compound is utilized in synthesizing fluoro-chromanone derivatives, which are known to be effective aldose reductase inhibitors. These inhibitors have applications in treating diabetic complications .
Mechanism of Action
The mechanism of action of 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol involves its interaction with specific molecular targets and pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
Reactivity and Metabolic Behavior
- Glycosylation Efficiency: Fluorophenols undergo glycosylation in plant cells (e.g., Nicotiana tabacum). 3-Fluorophenol exhibits lower conversion (17% β-glucoside) compared to 2-fluorophenol (60%) due to steric and electronic effects . The target compound’s additional chloro and fluoro substituents may further reduce glycosylation rates.
- Cross-Coupling Reactivity: Boronic acid derivatives (e.g., 3-chloro-5-fluorobenzeneboronic acid) are pivotal in Suzuki reactions for C–C bond formation, whereas the phenolic group in the target compound limits its utility in such reactions .
Physicochemical Properties
- LogP and Solubility :
Biological Activity
5-(3-Chloro-5-fluorophenyl)-3-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the introduction of halogen substituents on a phenolic compound. The synthesis pathway often includes:
- Formation of the phenolic core : Starting from a suitable phenol derivative.
- Halogenation : Introduction of chlorine and fluorine atoms at specific positions on the aromatic rings.
- Purification : Techniques such as recrystallization or chromatography to isolate the desired product.
Inhibitory Effects
Research indicates that this compound exhibits significant inhibitory activity against various enzymes, particularly α-glucosidase and urease. The compound's structure suggests that the presence of electron-withdrawing groups (like fluorine and chlorine) enhances its binding affinity to enzyme active sites.
- α-Glucosidase Inhibition : The compound has shown promising IC50 values, indicating potent inhibition compared to standard drugs like acarbose. For example, one study reported an IC50 value of for α-glucosidase inhibition, significantly lower than that of acarbose () .
- Urease Inhibition : Similarly, urease inhibition studies have demonstrated IC50 values around , showcasing the compound's dual inhibitory potential .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that:
- Substituent Effects : The position and nature of substituents (such as -CF3, -F, and -OH) greatly influence the biological activity. Electron-withdrawing groups enhance enzyme interactions through hydrogen bonding and electrostatic interactions .
- Hydrogen Bonding : The hydroxy group plays a crucial role in forming hydrogen bonds with the active sites of enzymes, which is critical for enhancing inhibitory activity .
Case Studies
- Antidiabetic Activity : A study evaluated various fluorinated phenols for their antidiabetic properties, highlighting that this compound was among the most effective compounds tested for α-glucosidase inhibition .
- Environmental Impact : Research into the bioremediation potential of fluorinated compounds has also noted that derivatives like this compound can be metabolized by certain marine microalgae, suggesting potential applications in environmental cleanup .
Data Summary
| Property | Value |
|---|---|
| Chemical Formula | C13H8ClF2O |
| α-Glucosidase IC50 | |
| Urease IC50 | |
| Potential Applications | Antidiabetic agent, Bioremediation |
Q & A
Q. What are the key synthetic routes for 5-(3-Chloro-5-fluorophenyl)-3-fluorophenol, and how can regioselectivity challenges be addressed?
Synthesis typically involves halogenated aromatic intermediates. A plausible route includes:
- Friedel-Crafts acylation : Introducing the 3-chloro-5-fluorophenyl group via reaction with a benzoyl chloride derivative using AlCl₃ as a catalyst .
- Hydrolysis/Reduction : Converting ester or ketone intermediates to phenolic groups using acidic/basic conditions or reducing agents like LiAlH₄ .
Challenges : Competing substitution at ortho/para positions due to electron-withdrawing Cl/F substituents.
Solutions : Use directing groups (e.g., nitro) temporarily, or optimize Lewis acid catalysts (e.g., FeCl₃ vs. AlCl₃) to enhance regioselectivity .
Q. How can structural elucidation of this compound be performed to confirm substituent positions?
- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures, especially if single crystals are obtainable .
- NMR spectroscopy :
- distinguishes fluorine environments; chemical shifts vary based on substituent proximity.
- correlates aromatic protons and carbons to confirm substitution patterns .
Advanced Research Questions
Q. How do electronic effects of chloro and fluoro substituents influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing effects : The meta-Cl and para-F groups deactivate the aromatic ring, reducing electrophilic substitution but enhancing oxidative stability.
- Suzuki-Miyaura coupling : Requires careful choice of palladium catalysts (e.g., Pd(PPh₃)₄) and boronates to overcome deactivation. DFT calculations predict activation barriers for optimized conditions .
- Contradictions : Conflicting reports on reactivity may arise from solvent polarity (e.g., DMF vs. THF) or trace moisture affecting catalyst efficiency. Use anhydrous conditions and in situ IR monitoring to track reaction progress .
Q. What strategies resolve discrepancies in biological activity data for derivatives of this compound?
- Case study : If one study reports enzyme inhibition while another shows no activity:
- Structural analogs : Compare with Ethyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate () to identify critical pharmacophores .
Q. How can computational methods predict the environmental persistence of this compound?
- QSPR models : Correlate logP and Hammett constants () to estimate biodegradation half-lives.
- Molecular dynamics simulations : Model interactions with soil organic matter to assess mobility and bioaccumulation potential .
Methodological Guidance
Q. What analytical workflows are recommended for characterizing synthetic intermediates?
Q. How to optimize crystallization conditions for XRD analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
